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Abstract

a-Methyl-y-butyrolactone (CAS 1679-47-6), a chiral five-membered cyclic ester, serves as a
significant building block in organic synthesis and a key pharmacophore in medicinal chemistry.
This guide provides a comprehensive technical overview of its chemical properties, synthesis,
stereochemistry, spectroscopic characterization, and key applications. We delve into detailed
experimental protocols, reaction mechanisms, and analytical methodologies, offering field-
proven insights into its handling and utilization. Particular emphasis is placed on its role as a
modulator of GABA-A receptors, a property that positions it and its derivatives as compounds of
interest in neuroscience and drug development. This document is structured to provide both
foundational knowledge and actionable protocols for professionals engaged in chemical
research and pharmaceutical innovation.

Introduction and Molecular Overview

a-Methyl-y-butyrolactone, systematically named 3-methyloxolan-2-one, is a derivative of y-
butyrolactone (GBL). It is a colorless to pale yellow liquid distinguished by a methyl group at
the a-position relative to the carbonyl group.[1] This substitution creates a chiral center,
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meaning the molecule exists as two non-superimposable enantiomers: (R)- and (S)-a-Methyl-y-

butyrolactone. The presence of this stereocenter is of paramount importance, as the biological

activity of many lactone-containing compounds is highly dependent on their stereochemistry.[2]

The y-butyrolactone ring is a privileged structure found in numerous natural products and

pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-

inflammatory, and antifungal properties.[3][4] The a-methyl substitution specifically has been

shown to influence potency and selectivity for biological targets, particularly the y-aminobutyric

acid type A (GABA-A) receptor, making this compound a valuable tool for investigating

neurological pathways.[2]

Table 1: Core Molecular and Physical Properties

Property Value Source(s)

CAS Number 1679-47-6

Molecular Formula CsHsO2 [5]

Molecular Weight 100.12 g/mol [5]

IUPAC Name 3-methyloxolan-2-one [5]

Synonyms 2—Meth¥I—y—butyroIactone, 3- 5]
Methyldihydrofuran-2(3H)-one

Appearance Colorless to pale yellow liquid [1][5]

Boiling Point 78-81 °C at 10 mmHg

Density ~1.06 g/cm3 at 20 °C [6]

Refractive Index (n2°/D)

1.431-1.435

[6]

Flash Point

73 °C (163 °F) - closed cup

| Solubility | Soluble in water and various organic solvents like THF. |[1] |

Synthesis and Stereocontrol
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The synthesis of a-Methyl-y-butyrolactone can be approached through several strategies, with
the most direct being the a-alkylation of the parent y-butyrolactone. Controlling the
stereochemistry of the a-position is a key challenge and an area of active research.

Direct Alkylation of y-Butyrolactone

The most straightforward method involves the deprotonation of y-butyrolactone at the a-carbon
to form an enolate, followed by quenching with an electrophilic methyl source like methyl
iodide. The choice of base and reaction conditions is critical to prevent side reactions such as
self-condensation or ring-opening.

A common laboratory-scale method utilizes a strong, non-nucleophilic base like lithium
diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation.[3]

Representative Protocol: a-Methylation via LDA

o Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

o Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to
-78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by
the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30
minutes at -78 °C to form LDA.

o Substrate Addition: A solution of y-butyrolactone (1.0 equivalent) in anhydrous THF is added
dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred
for 1 hour to ensure complete enolate formation.

o Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is stirred
at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

o Workup and Purification: The reaction is quenched by the addition of saturated aqueous
ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted
three times with ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
resulting crude product is purified by vacuum distillation to yield racemic a-Methyl-y-
butyrolactone.
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A more scalable and potentially greener method utilizes dimethyl carbonate (DMC) as both the
methylating agent and solvent, with a base like potassium carbonate (K=2COs) at high
temperatures.[7]

Mechanism Insight: At elevated temperatures (e.g., 210 °C), K2COs and DMC are believed to
generate a more potent methylating species and the methoxide base (MeOK), which facilitates
the enolization of the lactone for subsequent methylation.[7]

y-Butyrolactone Base (LDA or MeOK)

Reagents

>

Methylating Agent
(e.g., Mel or DMC/Base)

Click to download full resolution via product page

Caption: General workflow for the a-methylation of y-butyrolactone.

Enantioselective Synthesis Strategies

Achieving enantiopure a-Methyl-y-butyrolactone is critical for pharmacological studies. While
direct asymmetric methylation of GBL is challenging, strategies involving chiral auxiliaries or
Kinetic resolution of related intermediates are employed for analogous systems.

Kinetic Resolution: This technique can be applied to a racemic mixture of a derivative. For
instance, a racemic a-methylene-y-butyrolactone intermediate can undergo an asymmetric
reaction catalyzed by a chiral complex (e.g., chiral N,N'-dioxide/Allll), where one enantiomer
reacts faster than the other, allowing for the separation of the unreacted enantiomer and the
product.[1][8] This principle can be adapted to resolve racemic a-Methyl-y-butyrolactone or its
precursors.

Spectroscopic and Analytical Characterization

Unambiguous identification of a-Methyl-y-butyrolactone requires a combination of
spectroscopic techniques.
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Table 2: Spectroscopic Data Summary

Technique Key Features and Expected Observations

- -CHs (alpha): Doublet, ~1.2 ppm. - -CH
(alpha): Multiplet (sextet or quartet of
doublets), ~2.5 ppm. - -CH:z (beta):

0 NI : ) pp 2 (beta)
Multiplet, ~2.0-2.4 ppm. - -CHz (gamma):
Multiplet (diastereotopic protons), ~4.1-

4.4 ppm.

- -CHs: ~15 ppm. - -CH:z (beta): ~29 ppm. - -CH
13C NMR (alpha): ~35 ppm. - -CHz2 (gamma): ~66 ppm. -
C=0 (carbonyl): ~179 ppm.

- C=0 Stretch (lactone): Strong, sharp
absorption band around 1770 cm~*. This is a
characteristic peak for five-membered lactones.
- C-0O Stretch: Strong absorption in the 1150-
1250 cm~1 region. - C-H Stretch (sp?3):
Absorptions just below 3000 cm~1.

IR Spectroscopy

| Mass Spectrometry (El)| - Molecular lon (M*): Peak at m/z = 100. - Key Fragments: Expect
loss of CO2 (m/z = 56), loss of the methyl group (m/z = 85), and other characteristic fragments
resulting from ring cleavage.[5] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Data is compiled based on typical values and information from spectral databases.[5]

Analytical Chromatography

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the
quantification and identification of a-Methyl-y-butyrolactone.
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Caption: Standard workflow for the GC-MS analysis of a-Methyl-y-butyrolactone.

Representative Protocol: GC-MS Analysis

e Sample Preparation: For samples in aqueous matrices, perform a liquid-liquid extraction.
Acidify 1 mL of the sample to pH < 2 with HCI. Extract with 5 mL of methylene chloride by
vortexing for 10 minutes. Centrifuge to separate phases and collect the organic (bottom)
layer.[9] Dry the organic layer over anhydrous NazSOa.

¢ Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a
deuterated analog or a structurally similar compound like a-methylene-y-butyrolactone)
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should be added before extraction.[10]

e GC Conditions:

[e]

Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 pm) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o

[¢]

Injector: Split/splitless, 250 °C.

[¢]

Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 250 °C,
hold for 2 min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Full Scan (m/z 40-200) for identification or Selected lon Monitoring
(SIM) for enhanced sensitivity, monitoring ions such as m/z 100, 85, and 56.

Chiral Separation

Resolving the (R)- and (S)-enantiomers requires chiral chromatography. Chiral Gas
Chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective
method.[2] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be
employed, often requiring derivatization of the analyte or the use of specialized chiral stationary
phases (CSPs).

Chemical Reactivity and Synthetic Utility

The reactivity of a-Methyl-y-butyrolactone is dominated by the electrophilic carbonyl carbon,
the acidic a-proton, and the potential for the lactone to act as an alkylating agent under acidic
conditions.

Reactions at the a-Position

As demonstrated in its synthesis, the a-proton can be removed by a strong base to form an
enolate. This nucleophilic enolate can react with a variety of electrophiles, not just methyl
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iodide. This allows for the synthesis of a wide range of a,a-disubstituted y-butyrolactones, such
as through benzylation to form a-benzyl-a-methyl-y-butyrolactone.

Friedel-Crafts Type Reactions

Under strong acid catalysis (e.g., heteropolyacids, AICIs), y-butyrolactones can participate in
Friedel-Crafts reactions with aromatic compounds. The reaction typically proceeds via acid-
catalyzed ring-opening of the lactone to form a carbocationic intermediate, which then acts as
the electrophile for aromatic substitution. This is a powerful method for forming carbon-carbon
bonds and synthesizing compounds like tetralones.[7]

Arene (e.g., Benzene) | ____ eI B Electrophilic Aromatic
N Acylium lon / ™ Substitution Aryl-substituted | _(if applicable Intramolecular
Ring Openin kS i i J . Cyclization Product
M\x Carbocation Intermediate __- Butyric Acid (e.g., Tetralone)
Lewis/Bransted Acid ----{ a-Methyl-y-butyrolactone e I .g.

Click to download full resolution via product page

Caption: Generalized mechanism of a Friedel-Crafts reaction involving a lactone.

Biological Activity and Applications

The primary pharmacological interest in a-substituted y-butyrolactones stems from their ability
to modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the
central nervous system.

Modulation of the GABA-A Receptor

Alkyl-substituted butyrolactones exhibit complex interactions with the GABA-A receptor. They
can act as positive allosteric modulators (potentiating the effect of GABA) or as inhibitors, often
through the picrotoxin binding site.[2] Studies on related compounds like a-benzyl-a-methyl-y-
butyrolactone (a-BnMeGBL) have shown that:

» Enantioselectivity is Key: The (R)- and (S)-enantiomers can have different potencies and
even different effects. For a-BnMeGBL, the (R)-(-) enantiomer was more potent in
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anticonvulsant assays, while the (S)-(+) enantiomer showed greater potentiation of GABA-
activated currents in vitro.[2]

o A Distinct "Lactone Site": The stimulatory (positive modulatory) effects of these lactones are
believed to occur at a binding site distinct from those for benzodiazepines, barbiturates, and
neurosteroids, providing strong evidence for a unique "lactone site" on the receptor.[2]

This modulatory activity makes a-Methyl-y-butyrolactone and its derivatives valuable lead
compounds for the development of novel anticonvulsants, anxiolytics, or sedative-hypnotics.

Use as a Synthetic Building Block

Beyond its direct biological activity, a-Methyl-y-butyrolactone is a versatile intermediate. Its use
in the synthesis of 2-methyl-1-tetralone demonstrates its utility in constructing polycyclic
frameworks relevant to natural product synthesis and medicinal chemistry.[7]

Safety and Handling

a-Methyl-y-butyrolactone is classified as a combustible liquid and causes skin and serious eye
irritation.[5]

e Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab
coat.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
heat, sparks, and open flames.

o First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin
irritation occurs, wash with plenty of soap and water. Seek medical advice if symptoms
persist. Always consult the material safety data sheet (MSDS) before use.

Conclusion

a-Methyl-y-butyrolactone (CAS 1679-47-6) is more than a simple derivative of GBL. Its chirality,
coupled with the proven biological relevance of the a-alkylated lactone scaffold, makes it a
compound of significant interest for drug discovery, particularly in neuroscience. The synthetic
methodologies, including direct alkylation and strategies for stereocontrol, provide accessible
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routes to this molecule. A thorough understanding of its spectroscopic properties and analytical

behavior is essential for its effective use in a research setting. As a versatile building block and

a potent neuromodulator, a-Methyl-y-butyrolactone will continue to be a valuable tool for

chemists and pharmacologists exploring the interface of synthesis and biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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